molecular formula C24H22Br2N2O3 B11265477 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11265477
M. Wt: 546.2 g/mol
InChI Key: PNIOKLPIZNBHPV-SZXQPVLSSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C24H22Br2N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-biphenylcarboxaldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl and dibromo-methoxyphenoxy groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Uniqueness

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its dibromo-methoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

Molecular Formula

C24H22Br2N2O3

Molecular Weight

546.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide

InChI

InChI=1S/C24H22Br2N2O3/c1-3-21(18-11-9-17(10-12-18)16-7-5-4-6-8-16)27-28-23(29)15-31-24-20(26)13-19(25)14-22(24)30-2/h4-14H,3,15H2,1-2H3,(H,28,29)/b27-21+

InChI Key

PNIOKLPIZNBHPV-SZXQPVLSSA-N

Isomeric SMILES

CC/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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